molecular formula C11H14ClNO4S B1272525 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-82-0

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No.: B1272525
CAS No.: 250714-82-0
M. Wt: 291.75 g/mol
InChI Key: WOXSVTDTUYOOQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • 2-{[(2-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • 2-{[(2-Methylphenyl)sulfonyl]amino}-3-methylbutanoic acid

Uniqueness: 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications compared to its analogs .

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXSVTDTUYOOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377536
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-82-0
Record name N-[(2-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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